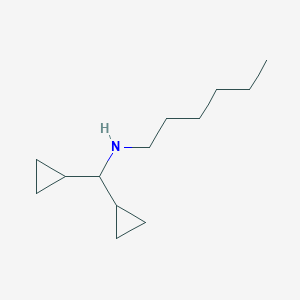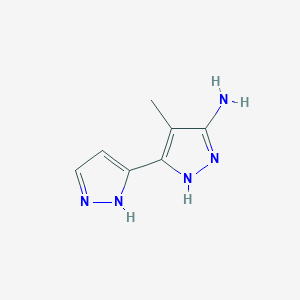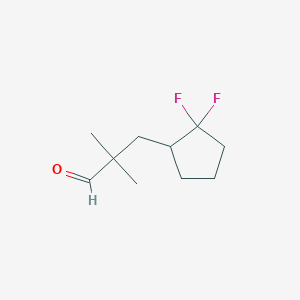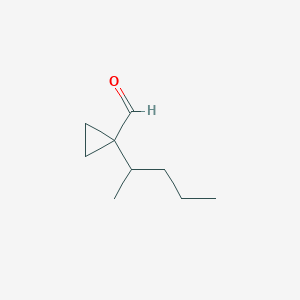
1-(Pentan-2-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C9H16O. It is a cyclopropane derivative with a pentan-2-yl substituent and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. For instance, the reaction of 1-pentene with a diazo compound in the presence of a metal catalyst can yield the desired cyclopropane derivative. The aldehyde functional group can then be introduced through oxidation of the corresponding alcohol or by using a formylation reagent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by selective oxidation. The choice of catalyst and reaction conditions is crucial to ensure high yield and purity of the product. Common catalysts include transition metal complexes such as rhodium or copper-based systems.
Chemical Reactions Analysis
Types of Reactions
1-(Pentan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening or functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 1-(Pentan-2-yl)cyclopropane-1-carboxylic acid
Reduction: 1-(Pentan-2-yl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Scientific Research Applications
1-(Pentan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pentan-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The cyclopropane ring, due to its strain, can undergo ring-opening reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-(Pentan-2-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane derivatives and aldehydes:
Cyclopropane-1-carbaldehyde: Lacks the pentan-2-yl substituent, leading to different reactivity and applications.
1-(Pentan-2-yl)cyclopropane-1-methanol: The alcohol derivative, which has different chemical properties and reactivity compared to the aldehyde.
Cyclopropane-1-carboxylic acid: The oxidized form of the aldehyde, with distinct chemical behavior and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-pentan-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-3-4-8(2)9(7-10)5-6-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
UPPSEBBMMDNUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


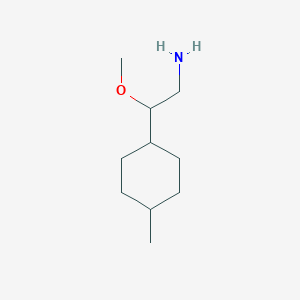
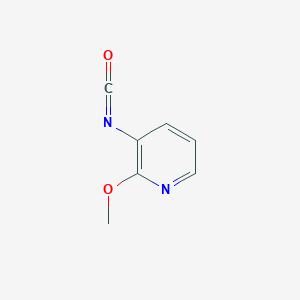
![1-[(5-Methylhexan-2-yl)amino]propan-2-ol](/img/structure/B13299333.png)
amine](/img/structure/B13299336.png)
![1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13299341.png)
![2-[(3-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13299353.png)
amine](/img/structure/B13299360.png)
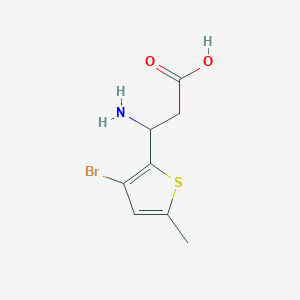
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine](/img/structure/B13299380.png)

